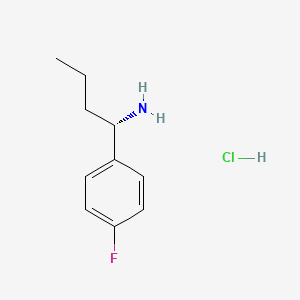

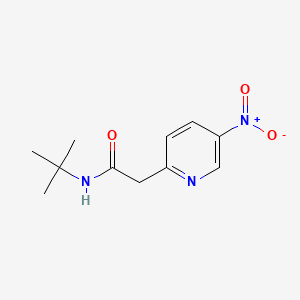

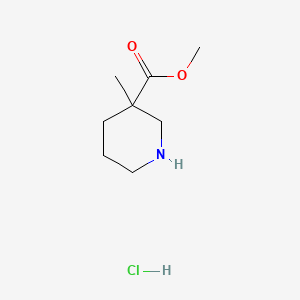

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

-(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride, also known as 4-Fluorobutylamphetamine hydrochloride (4-FAH), is a synthetic stimulant drug of the phenethylamine class. It has been found to have a range of pharmacological effects, including stimulant, psychedelic, and entactogenic effects. It is structurally related to amphetamine and has been used in scientific research for its potential therapeutic applications.

Applications De Recherche Scientifique

Metabolic Studies

The compound has been studied for its metabolic characteristics. Hawkins, Moore, and Chasseaud (1977) investigated the metabolism of a related neuroleptic agent in rats and humans, noting that it was primarily eliminated in the urine within 12 hours. They identified major metabolites resulting from various biochemical transformations, indicating the compound's extensive metabolic processing in biological systems (Hawkins, Moore, & Chasseaud, 1977).

Antiviral Activity

Oka et al. (2001) designed and synthesized tricyclic compounds with a unique amine moiety, including a derivative of (S)-1-(4-Fluorophenyl)butan-1-amine, showing potent anti-influenza A virus activity. This highlights its potential application in developing antiviral agents (Oka et al., 2001).

Anticancer Properties

Asong et al. (2019) researched analogs of SYA013, which include a structure similar to (S)-1-(4-Fluorophenyl)butan-1-amine, for their sigma-2 receptor binding and anticancer activities. Their findings suggest that such compounds can inhibit various cancer cell lines, indicating their potential use in cancer treatment (Asong et al., 2019).

Antibacterial Activity

Arutyunyan et al. (2017) synthesized derivatives of (S)-1-(4-Fluorophenyl)butan-1-amine with notable antibacterial properties. This points towards its application in the development of new antibacterial drugs (Arutyunyan et al., 2017).

Application in Organic Synthesis

Various studies have focused on the application of fluorophenyl derivatives in organic synthesis. For instance, Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, a process relevant to the synthesis of compounds like (S)-1-(4-Fluorophenyl)butan-1-amine (Bombek et al., 2004).

Inflammatory Activity

Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to (S)-1-(4-Fluorophenyl)butan-1-amine, and studied their anti-inflammatory activity. Their work contributes to the understanding of how fluorine substitution affects biological activity (Sun et al., 2019).

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHHMQMMDZLCD-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704218 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | |

CAS RN |

1269478-85-4 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)